N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6OS and its molecular weight is 448.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline and imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that similar compounds have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders . This suggests that these compounds might inhibit cholinesterase activity, affecting nerve pulse transmission.
Biochemical Pathways
For instance, some imidazole derivatives have shown potential in the development of new drugs due to their broad range of chemical and biological properties .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-ethyl-5-methyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6OS/c1-3-29-13(2)12-15(26-29)18(30)28(11-10-27-9-5-8-24-27)19-25-17-14(20(21,22)23)6-4-7-16(17)31-19/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREKLOGCVPZMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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